FLUPENTHIXOL
Overview
Description
FLUPENTHIXOL is a chemical compound belonging to the class of thioxanthenes. It is known for its unique structure, which includes a trifluoromethyl group and a thioxanthene core. This compound has significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FLUPENTHIXOL typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
FLUPENTHIXOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
FLUPENTHIXOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of FLUPENTHIXOL involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. It can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Flupenthixol: A similar compound with a thioxanthene core and a piperazine ring.
Flupentixol dihydrochloride: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances its stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Biological Activity
Flupentixol is a first-generation antipsychotic medication primarily used in the treatment of schizophrenia and other psychiatric disorders. It has garnered attention not only for its antipsychotic properties but also for its potential biological activities beyond psychiatry, particularly in oncology. This article delves into the biological activity of flupentixol, focusing on its mechanisms of action, efficacy in various conditions, and associated case studies.
Flupentixol operates through multiple mechanisms:
- Dopamine Receptor Antagonism : Flupentixol primarily acts as an antagonist at dopamine D2 receptors, which is crucial for its antipsychotic effects. This action helps mitigate symptoms of schizophrenia by reducing dopaminergic overactivity in certain brain regions.
- PI3K/AKT Pathway Inhibition : Recent studies have identified flupentixol as a potent inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often hyperactivated in various cancers. Flupentixol inhibits PI3Kα kinase activity with an IC50 of approximately 127 nM, demonstrating significant cytotoxic effects on lung cancer cell lines A549 and H661 .
Biological Activity in Cancer Research
Flupentixol's inhibition of the PI3K/AKT pathway has been linked to its anticancer properties. The following table summarizes key findings from recent research:
Cell Line | IC50 (μM) | Mechanism | Effect |
---|---|---|---|
A549 | 5.708 | Inhibition of PI3Kα and AKT phosphorylation | Induces apoptosis |
H661 | 6.374 | Decreases Bcl-2 expression | Suppresses cell viability |
BYL719 | 45.9 | PI3Kα-selective inhibitor | Less effective than flupentixol |
BKM120 | 63.9 | Pan-PI3K inhibitor | Less effective than flupentixol |
Flupentixol has been shown to induce apoptosis through mechanisms involving PARP and caspase-3 cleavage, indicating its potential use as an anticancer agent .
Clinical Applications and Case Studies
- Extrapyramidal Side Effects (EPSEs) : A study examined the tolerability of flupentixol decanoate in first-episode schizophrenia patients over 12 months. While overall tolerability was good, EPSEs peaked at three months, suggesting a need for monitoring during this period .
- Neuroleptic Malignant Syndrome (NMS) : A case report highlighted NMS symptoms following flupentixol use in a 46-year-old patient. This rare but serious reaction underscores the importance of vigilance when prescribing this medication .
- Hyponatremia and Dysphagia : Another case involved a patient treated with flupentixol who developed hyponatremia leading to dysphagia. The patient's condition improved after discontinuation of flupentixol, illustrating the need for careful management of side effects .
- Relapse Prevention in Alcohol Dependence : In a clinical trial involving detoxified alcohol-dependent individuals, flupentixol decanoate showed promise in preventing relapse, indicating its potential utility beyond psychiatric disorders .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYODHXAKYRHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058749 | |
Record name | Flupenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2709-56-0 | |
Record name | Flupentixol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2709-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flupenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flupentixol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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